molecular formula C15H14N2O B11868648 1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone CAS No. 827320-68-3

1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone

Cat. No.: B11868648
CAS No.: 827320-68-3
M. Wt: 238.28 g/mol
InChI Key: ZJBRYMBERZRLFI-UHFFFAOYSA-N
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Description

1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone is an organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Isoquinoline Core: Starting from a suitable precursor, the isoquinoline core can be synthesized through cyclization reactions.

    Introduction of Pyrrole Group: The pyrrole group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling.

    Acetylation: The final step involves the acetylation of the isoquinoline-pyrrole intermediate to form the ethanone derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the isoquinoline or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds like 1-methylisoquinoline or 1-phenylisoquinoline.

    Pyrrole Derivatives: Compounds like 2-acetylpyrrole or 1-benzylpyrrole.

Uniqueness

1-(1-(1H-Pyrrol-2-yl)isoquinolin-2(1H)-yl)ethanone is unique due to its specific combination of isoquinoline and pyrrole moieties, which might confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

827320-68-3

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-[1-(1H-pyrrol-2-yl)-1H-isoquinolin-2-yl]ethanone

InChI

InChI=1S/C15H14N2O/c1-11(18)17-10-8-12-5-2-3-6-13(12)15(17)14-7-4-9-16-14/h2-10,15-16H,1H3

InChI Key

ZJBRYMBERZRLFI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C3=CC=CN3

Origin of Product

United States

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